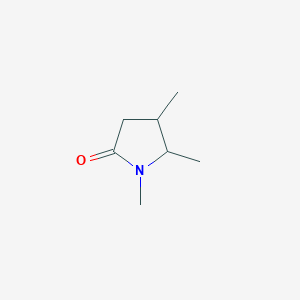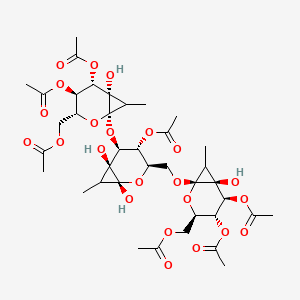
1-Butylpyrrolidin-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyrrolidin-3-one oxime is a chemical compound with the molecular formula C8H15NO. It is an oxime derivative of 1-butylpyrrolidin-3-one, which is a five-membered lactam.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butylpyrrolidin-3-one oxime can be synthesized through the reaction of 1-butylpyrrolidin-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
1-Butylpyrrolidin-3-one+Hydroxylamine Hydrochloride→1-Butylpyrrolidin-3-one Oxime+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Butylpyrrolidin-3-one oxime undergoes various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitro compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of oximes.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
1-Butylpyrrolidin-3-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-butylpyrrolidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Butylpyrrolidin-2-one: A similar compound with a different position of the oxime group.
3-Oximinooxetane: Another oxime derivative with a different ring structure.
Bispyridinium oximes: Structurally different but functionally similar in terms of their reactivity with organophosphates .
Uniqueness
1-Butylpyrrolidin-3-one oxime is unique due to its specific ring structure and the position of the oxime group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(NE)-N-(1-butylpyrrolidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-8(7-10)9-11/h11H,2-7H2,1H3/b9-8+ |
Clave InChI |
IVWUCODNVUCANK-CMDGGOBGSA-N |
SMILES isomérico |
CCCCN1CC/C(=N\O)/C1 |
SMILES canónico |
CCCCN1CCC(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


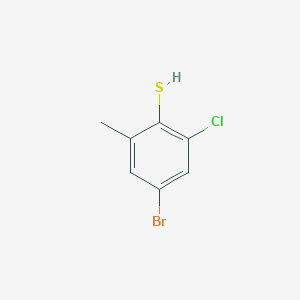
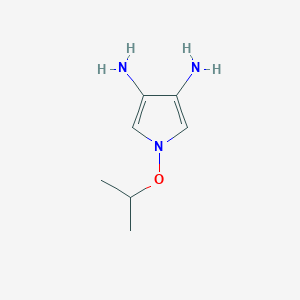
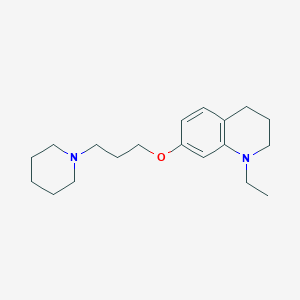
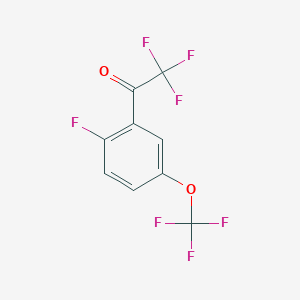

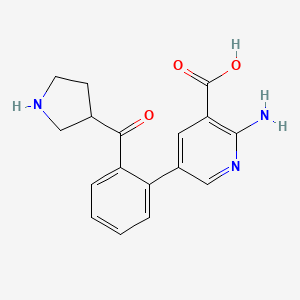
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)



